6-Hydrazinylnicotinonitrile

Description

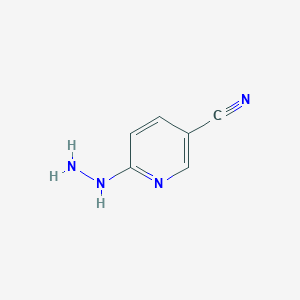

Structure

3D Structure

Properties

IUPAC Name |

6-hydrazinylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4/c7-3-5-1-2-6(10-8)9-4-5/h1-2,4H,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPBJKEHFILEPQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C#N)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80342753 | |

| Record name | 6-Hydrazinylnicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104408-24-4 | |

| Record name | 6-Hydrazinyl-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104408-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Hydrazinylnicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-hydrazinylpyridine-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Hydrazinylnicotinonitrile: Core Properties and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydrazinylnicotinonitrile, a pyridine derivative, is a molecule of growing interest in the fields of medicinal chemistry and drug development. Its structural features, particularly the presence of a hydrazine group and a nitrile moiety on a pyridine scaffold, suggest a potential for diverse biological activities. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, synthesis, and its emerging role as an inhibitor of Lysyl Oxidase-Like 2 (LOXL2), a key enzyme implicated in various fibrotic diseases and cancer.

Core Properties of this compound

The fundamental properties of this compound are summarized below, providing a crucial reference for its handling, characterization, and application in research settings.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₆N₄ | [1] |

| Molecular Weight | 134.14 g/mol | [1] |

| CAS Number | 104408-24-4 | [1] |

| Appearance | Not explicitly stated, likely a solid | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not explicitly stated | |

| XLogP3-AA | 0.1 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 1 | [1] |

Spectroscopic Data

| Spectroscopy | Expected Characteristics |

| ¹H NMR | Signals corresponding to the aromatic protons on the pyridine ring and protons of the hydrazine group. The chemical shifts and splitting patterns would be indicative of their specific electronic environments and neighboring protons. |

| ¹³C NMR | Resonances for the six carbon atoms in the molecule, including the carbons of the pyridine ring and the nitrile carbon. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the hydrazine group, C≡N stretching of the nitrile group, and C=C and C=N stretching of the pyridine ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the molecule (134.0592 g/mol ) and characteristic fragmentation patterns. |

Synthesis of this compound

A general and efficient method for the synthesis of 2-hydrazinylnicotinonitriles involves the reaction of a corresponding 2-halonicotinonitrile with hydrazine hydrate. The following protocol is adapted from a procedure for the synthesis of 4,6-diaryl-2-hydrazinylnicotinonitriles and can be applied to the synthesis of the unsubstituted this compound.

Experimental Protocol: Synthesis

Materials:

-

6-Chloronicotinonitrile (or 6-Bromonicotinonitrile)

-

Hydrazine hydrate

-

Dioxane

-

Standard laboratory glassware and stirring apparatus

Procedure:

-

Dissolve 6-chloronicotinonitrile in dioxane in a round-bottom flask equipped with a magnetic stirrer.

-

To this solution, add an excess of hydrazine hydrate dropwise at room temperature (25 °C).

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the product, this compound, is expected to precipitate out of the solution.

-

Collect the solid product by filtration and wash with a suitable solvent (e.g., cold dioxane or ethanol) to remove any unreacted starting materials and impurities.

-

The product can be further purified by recrystallization from an appropriate solvent system.

-

Characterize the final product using standard analytical techniques such as NMR, IR, and mass spectrometry to confirm its identity and purity.

Experimental Workflow

References

The Versatile Role of 6-Hydrazinylnicotinonitrile in the Synthesis of Novel Heterocyclic Scaffolds: A Technical Guide

For Immediate Release

This technical guide provides an in-depth exploration of 6-hydrazinylnicotinonitrile as a pivotal building block in the synthesis of a diverse array of heterocyclic compounds. Tailored for researchers, scientists, and professionals in the field of drug development, this document details the synthetic routes, experimental protocols, and potential applications of this versatile molecule. The strategic placement of a hydrazine and a nitrile group on the pyridine ring makes this compound a highly reactive precursor for constructing fused heterocyclic systems of significant medicinal and material science interest.

Core Synthetic Applications

This compound serves as a key starting material for the synthesis of several important classes of fused heterocyclic compounds, primarily through condensation and cyclization reactions. The most prominent applications include the synthesis of pyrazolo[3,4-b]pyridines and triazolo[4,3-a]pyridines.

Synthesis of Pyrazolo[3,4-b]pyridines

The reaction of this compound derivatives with 1,3-dicarbonyl compounds is a cornerstone for the construction of the pyrazolo[3,4-b]pyridine scaffold. This reaction proceeds via an initial condensation to form a hydrazone, followed by an intramolecular cyclization.

A notable example is the reaction of 4,6-diaryl-2-hydrazinylnicotinonitriles with various aldehydes to form the corresponding hydrazones. While this reaction does not directly yield the pyrazolo[3,4-b]pyridine core in one step, the resulting hydrazones are key intermediates that can undergo further cyclization.

Table 1: Synthesis of 4,6-Diaryl-2-hydrazinylnicotinonitriles and their Hydrazone Derivatives

| Entry | Ar | Ar' | Product | Yield (%) |

| 1 | Phenyl | Phenyl | 4,6-Diphenyl-2-hydrazinylnicotinonitrile | 92 |

| 2 | 4-Tolyl | 4-Tolyl | 4,6-Di(p-tolyl)-2-hydrazinylnicotinonitrile | 95 |

| 3 | 4-Chlorophenyl | 4-Chlorophenyl | 4,6-Bis(4-chlorophenyl)-2-hydrazinylnicotinonitrile | 90 |

| 4 | Phenyl | Phenyl | N'-(4,6-Diphenyl-3-cyanopyridin-2-yl)benzaldehyde hydrazone | 85 |

| 5 | 4-Tolyl | 4-Tolyl | N'-(4,6-Di(p-tolyl)-3-cyanopyridin-2-yl)-4-chlorobenzaldehyde hydrazone | 88 |

Data compiled from studies on the synthesis of functionalized nicotinonitriles.

Synthesis of Triazolo[4,3-a]pyridines

Another significant application of this compound is in the synthesis of triazolo[4,3-a]pyridines. This is typically achieved through the reaction of the hydrazinyl group with a suitable one-carbon synthon, such as orthoesters or acid chlorides, followed by cyclization. This pathway provides a direct route to this important class of nitrogen-containing fused heterocycles.

Experimental Protocols

General Procedure for the Synthesis of 4,6-Diaryl-2-hydrazinylnicotinonitriles

To a solution of the corresponding 4,6-diaryl-2-bromonicotinonitrile (1 mmol) in 1,4-dioxane (10 mL), hydrazine hydrate (5 mmol) is added. The reaction mixture is stirred at room temperature (25 °C) for 4-6 hours. After completion of the reaction, the mixture is poured into cold water. The resulting precipitate is filtered, washed with water, and then with petroleum ether to afford the 4,6-diaryl-2-hydrazinylnicotinonitrile as a solid. The product can be further purified by recrystallization from methanol or dioxane.

General Procedure for the Synthesis of Hydrazones from 4,6-Diaryl-2-hydrazinylnicotinonitriles

A mixture of the 4,6-diaryl-2-hydrazinylnicotinonitrile (1 mmol) and the appropriate aromatic aldehyde (1.1 mmol) in absolute ethanol (15 mL) is refluxed for 3-5 hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration, washed with cold ethanol, and dried to give the pure hydrazone.

Logical Workflow for Synthesis

The synthetic strategies employing this compound can be visualized as a logical workflow, starting from the precursor and branching into different heterocyclic systems based on the chosen reagents and reaction conditions.

Caption: Synthetic routes from this compound.

Biological Significance and Drug Development Potential

Heterocyclic compounds are integral to the development of new therapeutic agents. The pyrazolo[3,4-b]pyridine core is a well-known scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including kinase inhibition and anticancer properties. Similarly, triazolopyridine derivatives are found in a number of marketed drugs and are actively being investigated for various therapeutic applications. The ability to readily synthesize libraries of these compounds from this compound positions it as a valuable tool in drug discovery programs.

The general workflow for screening newly synthesized compounds for biological activity often follows a standardized path, from initial high-throughput screening to more detailed in vitro and in vivo studies.

Caption: A typical drug discovery screening cascade.

Conclusion

This compound is a highly valuable and versatile building block in heterocyclic synthesis. Its reactivity allows for the efficient construction of pyrazolo[3,4-b]pyridines, triazolo[4,3-a]pyridines, and other related scaffolds. The synthetic routes are generally straightforward, and the resulting compounds hold significant promise for applications in medicinal chemistry and materials science. This guide provides a foundational understanding for researchers looking to exploit the synthetic potential of this important precursor. Further exploration into the reaction scope and the biological evaluation of the resulting heterocyclic libraries is a promising area for future research.

Methodological & Application

Application Notes and Protocols: Synthesis of Cyano-Substituted 1,2,4-triazolo[4,3-a]pyridines using 6-Hydrazinylnicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazolo[4,3-a]pyridine scaffold is a privileged heterocyclic motif found in numerous compounds with significant biological activities, including applications in pharmaceuticals and agrochemicals. The introduction of a cyano group onto this scaffold, specifically at the 7-position, can serve as a valuable synthetic handle for further functionalization, potentially leading to the discovery of novel therapeutic agents and molecular probes. This document provides detailed protocols for the synthesis of 7-cyano-1,2,4-triazolo[4,3-a]pyridine derivatives commencing from 6-hydrazinylnicotinonitrile. The methodologies outlined are based on established synthetic routes for analogous 2-hydrazinopyridines, including one-pot oxidative cyclization with aldehydes and cyclization with isothiocyanates.

Synthesis Overview

The primary synthetic strategy involves the reaction of this compound with various electrophilic partners, followed by cyclization to afford the desired fused heterocyclic system. Two key approaches are detailed below.

Caption: General synthetic routes for 7-cyano-[1][2][3]triazolo[4,3-a]pyridines.

Method A: One-Pot Oxidative Cyclization with Aldehydes

This method provides a facile and efficient route to 3-substituted-7-cyano-[1][2][3]triazolo[4,3-a]pyridines through a one-pot reaction of this compound with various aldehydes, followed by an oxidative cyclization of the intermediate hydrazone.

Experimental Protocol

-

Reaction Setup: To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., ethanol, 10 mL) in a round-bottom flask, add the desired aldehyde (1.1 mmol).

-

Intermediate Formation: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding hydrazone intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Oxidative Cyclization: Once hydrazone formation is complete, introduce an oxidizing agent. A common and effective oxidant is N-chlorosuccinimide (NCS) (1.1 mmol), which should be added portion-wise while cooling the reaction mixture in an ice bath, as the reaction can be exothermic.[4]

-

Reaction Progression: Allow the reaction to stir at room temperature. The reaction is typically complete within a few hours. Monitor the reaction by TLC until the starting materials are consumed.

-

Work-up and Purification:

-

Upon completion, collect the precipitated solid by filtration.

-

Wash the solid with a small amount of cold water and then with petroleum ether.[4]

-

For further purification, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield the pure 3-substituted-7-cyano-[1][2][3]triazolo[4,3-a]pyridine.

-

Tabulated Data: Representative Aldehydes and Expected Products

| Entry | Aldehyde (R-CHO) | Product (R-group) | Expected Yield (%) |

| 1 | Benzaldehyde | Phenyl | >90 |

| 2 | 4-Chlorobenzaldehyde | 4-Chlorophenyl | >90 |

| 3 | 4-Methoxybenzaldehyde | 4-Methoxyphenyl | >90 |

| 4 | Pyridine-4-carboxaldehyde | 4-Pyridyl | >90[4] |

| 5 | Cinnamaldehyde | Styryl | ~85 |

Yields are extrapolated from similar reactions with 2-hydrazinopyridine and may vary.[4]

Method B: Synthesis of 3-Amino Derivatives via Isothiocyanates

This protocol outlines the synthesis of 3-amino-7-cyano-[1][2][3]triazolo[4,3-a]pyridines through the reaction of this compound with isothiocyanates, followed by a desulfurative cyclization. This approach is valuable for introducing an amino group at the 3-position, which can be a key site for further diversification.

Experimental Protocol

-

Reaction Setup: In a sealed tube, combine this compound (1.0 mmol), the corresponding isothiocyanate (1.2 mmol), and a suitable solvent such as N,N-dimethylformamide (DMF, 3 mL).

-

Thiosemicarbazide Formation: Heat the reaction mixture at 80-100 °C for 2-4 hours to form the thiosemicarbazide intermediate. Monitor the reaction progress by TLC.

-

Desulfurative Cyclization: After the formation of the intermediate, add a cyclizing agent. An electrochemically induced desulfurative cyclization can be employed for a metal-free and oxidant-free approach.[1] Alternatively, chemical reagents such as iodine in the presence of a base can mediate the cyclization.

-

Reaction Progression: Continue heating or applying the electrochemical conditions until the cyclization is complete, as indicated by TLC analysis.

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the resulting precipitate by filtration and wash with water.

-

The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the pure 3-(substituted-amino)-7-cyano-[1][2][3]triazolo[4,3-a]pyridine.

-

Tabulated Data: Representative Isothiocyanates and Expected Products

| Entry | Isothiocyanate (R-NCS) | Product (R-group on amino) | Expected Yield (%) |

| 1 | Phenyl isothiocyanate | Phenyl | ~80-90 |

| 2 | Methyl isothiocyanate | Methyl | ~75-85 |

| 3 | Benzoyl isothiocyanate | Benzoyl | ~70-80 |

| 4 | Allyl isothiocyanate | Allyl | ~80-90 |

Yields are based on analogous reactions and may require optimization for the specific substrate.[1]

Logical Workflow for Synthesis and Characterization

Caption: Workflow for the synthesis and characterization of target compounds.

Applications in Drug Discovery and Development

The 7-cyano-[1][2][3]triazolo[4,3-a]pyridine core is a versatile platform for the development of new chemical entities. The cyano group can be readily transformed into other functional groups such as amines, carboxylic acids, or tetrazoles, providing access to a wide array of derivatives for structure-activity relationship (SAR) studies. The inherent biological potential of the triazolopyridine nucleus, combined with the modulation of physicochemical properties afforded by the cyano substituent and further diversification, makes these compounds attractive candidates for screening in various therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders.

References

Application Notes and Protocols for the Synthesis of Herbicide Safeners from 6-Hydrazinylnicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of potential herbicide safeners derived from 6-hydrazinylnicotinonitrile. The described methodology focuses on the cyclocondensation reaction with β-dicarbonyl compounds to yield substituted pyrazole derivatives, a class of compounds known for their activity as herbicide safeners.

Introduction

Herbicide safeners are crucial agrochemicals that protect crop plants from herbicide-induced injury without compromising weed control efficacy.[1][2][3] The primary mechanism of action for most safeners involves the enhancement of herbicide metabolism in the crop plant, often by inducing the expression of detoxification enzymes such as glutathione S-transferases (GSTs) and cytochrome P450 monooxygenases.[1][4] this compound serves as a versatile starting material for the synthesis of various heterocyclic compounds, including pyrazole derivatives, which have shown promise as effective herbicide safeners.[2][5] The synthesis protocol outlined below describes the reaction of this compound with a β-diketone to form a 3-amino-1H-pyrazolo[3,4-b]pyridine derivative.

Experimental Protocols

Synthesis of 3-Amino-5,7-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile from this compound and Acetylacetone

This protocol details the synthesis of a potential herbicide safener via the cyclocondensation of this compound with acetylacetone.

Materials:

-

This compound

-

Acetylacetone (2,4-pentanedione)

-

Ethanol (absolute)

-

Glacial Acetic Acid (catalyst)

-

Distilled water

-

Sodium bicarbonate (saturated solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Büchner funnel and filter paper

-

Beakers and Erlenmeyer flasks

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.48 g, 10 mmol) in 40 mL of absolute ethanol.

-

Addition of Reagents: To the stirred solution, add acetylacetone (1.1 g, 11 mmol, 1.1 equivalents) followed by a catalytic amount of glacial acetic acid (0.3 mL).

-

Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane, 1:1). The disappearance of the starting material (this compound) indicates the completion of the reaction.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of the solvent to approximately half using a rotary evaporator.

-

Precipitation and Neutralization: Pour the concentrated reaction mixture into 100 mL of cold distilled water with stirring. A precipitate should form. Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with cold distilled water (2 x 20 mL) and then with a small amount of cold ethanol.

-

Drying: Dry the purified product in a vacuum oven at 50-60°C to a constant weight.

-

Characterization: Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and determine its purity by HPLC.

Data Presentation

| Compound | Starting Material | Reagent | Solvent | Catalyst | Reaction Time (h) | Yield (%) | Purity (%) |

| 3-Amino-5,7-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile | This compound | Acetylacetone | Ethanol | Glacial Acetic Acid | 4-6 | 85-95 | >98 |

Note: The presented data are typical values based on related literature and may vary depending on the specific experimental conditions.

Visualizations

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of 3-amino-5,7-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile.

Caption: Workflow for the synthesis of a pyrazolopyridine-based herbicide safener.

Proposed Signaling Pathway for Safener Action

This diagram illustrates a generalized signaling pathway for the action of a herbicide safener in a plant cell.

References

Application Note: High-Purity 6-Hydrazinylnicotinonitrile via Recrystallization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of crude 6-Hydrazinylnicotinonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. The primary method detailed is recrystallization, a robust and scalable technique for achieving high purity. This document includes a step-by-step experimental protocol, expected quantitative outcomes, and a visual workflow to guide researchers in obtaining material suitable for downstream applications in drug discovery and development.

Introduction

This compound is a pivotal building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other therapeutic agents. The purity of this intermediate is critical as impurities can lead to side reactions, lower yields of the final active pharmaceutical ingredient (API), and potential toxicological concerns. The synthesis of this compound, typically via the reaction of 6-chloronicotinonitrile with hydrazine hydrate, can result in crude material containing unreacted starting materials, hydrazine by-products, and residual solvents. This note describes an effective recrystallization procedure to mitigate these impurities and yield high-purity this compound.

Purification Method Overview: Recrystallization

Recrystallization is a widely used technique for the purification of solid organic compounds.[1] The principle relies on the differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature. Upon cooling, the purified compound crystallizes out of the solution, while the impurities remain dissolved in the mother liquor.

For hydrazinyl-pyridine derivatives, various solvent systems can be effective. Ethanol is a common choice due to its favorable solubility profile for many polar organic molecules and its relatively low toxicity.

Experimental Protocol: Recrystallization of Crude this compound

This protocol outlines the recrystallization of crude this compound using ethanol.

Materials and Equipment:

-

Crude this compound

-

Ethanol (reagent grade)

-

Activated Carbon (optional, for colored impurities)

-

Erlenmeyer flasks

-

Heating mantle or hot plate with magnetic stirrer

-

Reflux condenser

-

Büchner funnel and flask

-

Filter paper

-

Vacuum source

-

Drying oven or vacuum desiccator

Procedure:

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol, just enough to create a slurry. Heat the mixture to reflux with stirring. Continue to add small portions of hot ethanol until the solid is completely dissolved. Avoid adding a large excess of solvent to ensure good recovery.

-

Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon to the solution and then reheat to reflux for 5-10 minutes. The activated carbon will adsorb colored impurities.

-

Hot Filtration (if decolorization was performed): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the activated carbon. This step must be performed rapidly to prevent premature crystallization.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote the formation of larger, purer crystals, the flask can be insulated to slow the cooling process. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.

-

Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Expected Quantitative Data

The following table summarizes representative data for the purification of crude this compound by recrystallization.

| Parameter | Before Purification (Crude) | After Purification (Recrystallized) |

| Purity (by HPLC) | ~90-95% | >99% |

| Yield | N/A | 85-95% |

| Appearance | Off-white to yellow powder | White crystalline solid |

| Melting Point | Broad range | Sharp, defined range |

Workflow Diagram

The following diagram illustrates the key steps in the purification of crude this compound.

References

Application Notes and Protocols for the Large-Scale Synthesis of 6-Hydrazinylnicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the large-scale synthesis of 6-Hydrazinylnicotinonitrile, a key intermediate in the development of various pharmaceutical compounds. The protocol details a robust and scalable method for the nucleophilic aromatic substitution of 6-chloronicotinonitrile with hydrazine hydrate. Included are detailed experimental procedures, safety precautions, and methods for purification and characterization of the final product. Quantitative data is presented in tabular format for clarity, and key processes are visualized using workflow and reaction pathway diagrams.

Introduction

This compound is a pivotal building block in medicinal chemistry, primarily utilized in the synthesis of pyrazolopyridine derivatives. These derivatives have shown significant therapeutic potential as inhibitors of various kinases, making them valuable candidates for anticancer and anti-inflammatory drug discovery programs. The efficient and scalable synthesis of this compound is therefore a critical step in the drug development pipeline. The following protocol is based on the well-established chemistry of nucleophilic aromatic substitution on the pyridine ring.

Chemical Reaction Pathway

The synthesis of this compound is achieved through the reaction of 6-chloronicotinonitrile with hydrazine hydrate. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the hydrazine displaces the chloride ion on the pyridine ring.

Caption: Chemical reaction for the synthesis of this compound.

Experimental Workflow

The large-scale synthesis of this compound involves a series of sequential steps, from reaction setup to the isolation and purification of the final product.

Caption: Experimental workflow for the large-scale synthesis of this compound.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific large-scale equipment and conditions.

Materials and Equipment:

-

100 L glass-lined reactor with overhead stirrer, reflux condenser, and temperature probe

-

Heating/cooling mantle

-

Nutsche filter/dryer or centrifuge

-

Vacuum oven

-

Personal Protective Equipment (PPE): Chemical resistant gloves, safety goggles, lab coat, respirator (especially when handling hydrazine hydrate)

Reagents:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (kg) | Moles (mol) |

| 6-Chloronicotinonitrile | 30529-50-9 | 138.56 | 10.0 | 72.17 |

| Hydrazine Hydrate (~64%) | 7803-57-8 | 50.06 | 14.1 | ~281.5 |

| Ethanol (denatured) | 64-17-5 | 46.07 | 50 L | - |

Procedure:

-

Reaction Setup:

-

Ensure the reactor is clean and dry.

-

Charge the reactor with 10.0 kg (72.17 mol) of 6-chloronicotinonitrile and 40 L of ethanol.

-

Stir the mixture at room temperature until the solid is fully dissolved.

-

-

Addition of Hydrazine Hydrate:

-

Slowly add 14.1 kg (~281.5 mol) of hydrazine hydrate to the reactor over a period of 1-2 hours. Caution: The reaction is exothermic. Maintain the internal temperature below 40 °C during the addition.

-

Once the addition is complete, rinse the addition funnel with 10 L of ethanol and add it to the reactor.

-

-

Reaction:

-

Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

-

Cooling and Precipitation:

-

Once the reaction is complete, cool the mixture to 20-25 °C.

-

Further cool the mixture to 0-5 °C and stir for 1-2 hours to maximize product precipitation.

-

-

Isolation:

-

Filter the precipitated solid using a Nutsche filter or centrifuge.

-

Wash the filter cake with two portions of cold (0-5 °C) ethanol (5 L each).

-

-

Purification (Recrystallization):

-

Transfer the crude product to a clean reactor.

-

Add a minimal amount of hot ethanol or an ethanol/water mixture to dissolve the solid.

-

Allow the solution to cool slowly to room temperature, then cool to 0-5 °C to induce crystallization.

-

Filter the purified crystals and wash with a small amount of cold ethanol.

-

-

Drying:

-

Dry the purified this compound in a vacuum oven at 50-60 °C until a constant weight is achieved.

-

Safety Precautions:

-

Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. Handle it in a well-ventilated fume hood with appropriate PPE.

-

The reaction is exothermic. Control the addition rate and have a cooling system ready.

-

Ethanol is flammable. Ensure all equipment is properly grounded and avoid ignition sources.

Quantitative Data

Table 1: Reaction Parameters and Yield

| Parameter | Value |

| Scale | 10.0 kg of 6-Chloronicotinonitrile |

| Reaction Time | 4-6 hours |

| Reaction Temperature | Reflux (~78 °C) |

| Theoretical Yield | 9.68 kg |

| Actual Yield (after drying) | 8.5 - 9.2 kg |

| Yield Percentage | 88 - 95% |

Table 2: Product Specifications

| Analysis | Specification |

| Appearance | Off-white to pale yellow solid |

| Purity (HPLC) | ≥ 99.0% |

| Melting Point | 150-154 °C |

| Residual Solvents | Conforms to ICH guidelines |

Table 3: Spectroscopic Data

| Technique | Data |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.39 (s, 1H, NH), 8.23 (d, J=2.4 Hz, 1H, Ar-H), 7.69 (dd, J=8.8, 2.4 Hz, 1H, Ar-H), 6.79 (d, J=8.8 Hz, 1H, Ar-H), 4.45 (s, 2H, NH₂) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 162.2, 152.1, 140.0, 119.2, 110.1, 107.8 |

| IR (KBr, cm⁻¹) | 3320, 3210 (N-H stretching), 2215 (C≡N stretching), 1620, 1580, 1500 (C=C, C=N stretching) |

| Mass Spec (ESI+) | m/z 135.1 [M+H]⁺ |

Conclusion

The provided protocol offers a detailed and scalable method for the synthesis of this compound. By following these guidelines, researchers and drug development professionals can efficiently produce high-purity material for further research and development activities. Adherence to the safety precautions is paramount due to the hazardous nature of the reagents involved.

Application Notes and Protocols: 6-Hydrazinylnicotinonitrile in the Preparation of Antifungal Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of drug-resistant fungal pathogens presents a significant challenge to global health. This necessitates the development of novel antifungal agents with unique mechanisms of action. Pyrazolo[3,4-b]pyridine derivatives have emerged as a promising class of heterocyclic compounds exhibiting a wide range of biological activities, including potent antifungal effects. A key starting material for the synthesis of these valuable scaffolds is 6-hydrazinylnicotinonitrile and its derivatives. This document provides detailed application notes and experimental protocols for the synthesis of antifungal agents utilizing this compound, along with a summary of their antifungal activity and insights into their mechanism of action.

Synthesis of Antifungal Pyrazolo[3,4-b]pyridine Derivatives

A versatile and efficient method for the synthesis of substituted 3-amino-1H-pyrazolo[3,4-b]pyridines involves the reaction of this compound derivatives with 1,3-dicarbonyl compounds, followed by cyclization.

Experimental Workflow: Synthesis of 3-amino-6-pyrazolyl-1H-pyrazolo[3,4-b]pyridines

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Conversion Rates in 6-Hydrazinylnicotinonitrile Synthesis

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of 6-Hydrazinylnicotinonitrile. The following question-and-answer format addresses common issues encountered during this synthetic procedure, with a focus on improving reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: My overall yield of this compound is significantly lower than expected. What are the most common causes?

Low conversion rates in this synthesis typically stem from several key areas: suboptimal reaction conditions, reactant quality, and the formation of side products. Harsher reaction conditions, such as high temperatures, can promote an intramolecular cyclization, leading to the formation of 3-amino-1H-pyrazolo[3,4-b]pyridine as a major byproduct.[1] Additionally, the purity of the starting material, 6-chloronicotinonitrile, and the concentration of hydrazine hydrate are critical factors.

Q2: I've identified a significant byproduct in my reaction mixture. What is it likely to be, and how can I prevent its formation?

The most common byproduct is 3-amino-1H-pyrazolo[3,4-b]pyridine, which arises from an intramolecular cyclization of the desired product.[1] This side reaction is often favored at elevated temperatures. To minimize its formation, it is crucial to maintain milder reaction conditions. For instance, conducting the reaction at room temperature (around 25°C) in a suitable solvent like dioxane has been shown to produce high yields of the target compound with minimal cyclization.[1]

Q3: What are the optimal reaction conditions for synthesizing this compound?

For optimal results, milder conditions are preferable. The use of dioxane as a solvent at room temperature (25°C) has been reported to yield 80-97% of the desired product when starting from the bromo-analogue, and similar principles apply to the chloro-analogue.[1] It is also advisable to use a slight excess of hydrazine hydrate to ensure the complete consumption of the starting material.

Q4: How critical is the quality of my starting materials and reagents?

The purity of your 6-chloronicotinonitrile is paramount. Impurities in the starting material can lead to the formation of undesired side products and complicate the purification process. Similarly, the concentration of the hydrazine hydrate solution should be accurately known to ensure correct stoichiometry. Using old or improperly stored hydrazine hydrate can result in lower reactivity.

Q5: What is the recommended workup and purification procedure to maximize the isolated yield?

Upon completion of the reaction, the product often precipitates from the reaction mixture. The solid can be collected by vacuum filtration. It is important to wash the collected solid with a non-polar solvent like petroleum ether to remove any organic-soluble impurities. If the product does not precipitate, careful removal of the solvent under reduced pressure followed by crystallization from a suitable solvent system is recommended.

Q6: How can I effectively monitor the progress of the reaction?

Thin-layer chromatography (TLC) is an effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material (6-chloronicotinonitrile) on a TLC plate, you can observe the disappearance of the starting material spot and the appearance of the product spot. This allows you to determine the optimal reaction time and avoid the formation of byproducts from prolonged reaction times or excessive heating.

Data Summary

Table 1: Recommended Reaction Parameters

| Parameter | Recommended Condition | Rationale |

| Temperature | 25°C (Room Temperature) | Minimizes the formation of the cyclized byproduct, 3-amino-1H-pyrazolo[3,4-b]pyridine.[1] |

| Solvent | 1,4-Dioxane | Has been shown to facilitate high yields under mild conditions.[1] |

| Reactant Ratio | 1.1 - 1.5 equivalents of Hydrazine Hydrate | A slight excess ensures complete conversion of the 6-chloronicotinonitrile. |

| Reaction Time | Monitor by TLC (typically 4-8 hours) | Avoids prolonged reaction times that could lead to side product formation. |

Table 2: Troubleshooting Guide

| Issue | Potential Cause | Suggested Solution |

| Low Yield | Reaction temperature is too high, leading to byproduct formation. | Maintain the reaction temperature at or near 25°C.[1] |

| Impure starting materials. | Use highly pure 6-chloronicotinonitrile and fresh hydrazine hydrate. | |

| Incorrect stoichiometry. | Accurately measure reactants and use a slight excess of hydrazine hydrate. | |

| Major Byproduct Observed | Intramolecular cyclization.[1] | Employ milder reaction conditions (lower temperature, shorter reaction time).[1] |

| Incomplete Reaction | Insufficient reaction time or low temperature. | Monitor the reaction by TLC until the starting material is consumed. |

| Deactivated hydrazine hydrate. | Use a fresh bottle of hydrazine hydrate. |

Experimental Protocols

Protocol 1: Synthesis of this compound

-

To a stirred solution of 6-chloronicotinonitrile (1.0 equivalent) in 1,4-dioxane, add hydrazine hydrate (1.2 equivalents) dropwise at room temperature (25°C).

-

Stir the reaction mixture at 25°C and monitor its progress using thin-layer chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

-

Upon completion (disappearance of the 6-chloronicotinonitrile spot, typically after 4-8 hours), filter the resulting precipitate.

-

Wash the collected solid with cold water and then with a small amount of petroleum ether.

-

Dry the solid under vacuum to obtain this compound.

Protocol 2: Thin-Layer Chromatography (TLC) Monitoring

-

Prepare a TLC chamber with a suitable eluent system (e.g., 1:1 ethyl acetate/hexanes).

-

On a silica gel TLC plate, spot the 6-chloronicotinonitrile starting material, the co-spot (starting material and reaction mixture), and the reaction mixture.

-

Develop the plate in the TLC chamber.

-

Visualize the spots under UV light (254 nm). The reaction is complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane.

Visualizations

Caption: Reaction pathway for the synthesis of this compound.

Caption: Troubleshooting workflow for low conversion rates.

References

Handling and storage of 6-Hydrazinylnicotinonitrile to prevent degradation

Technical Support Center: 6-Hydrazinylnicotinonitrile

This guide provides researchers, scientists, and drug development professionals with essential information for the proper handling and storage of this compound to prevent its chemical degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on its chemical structure, the primary degradation pathways for this compound are likely to involve its two functional groups: the hydrazinyl group and the nitrile group. The hydrazinyl moiety is susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metals, or oxidizing agents. The nitrile group can undergo hydrolysis to form the corresponding amide (6-hydrazinylnicotinamide) and subsequently the carboxylic acid (6-hydrazinylnicotinic acid), particularly in the presence of moisture, acids, or bases.

Q2: What are the ideal storage conditions for this compound to ensure its stability?

A2: To minimize degradation, this compound should be stored in a cool, dry, and dark place. The container should be tightly sealed to prevent exposure to moisture and air. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation of the hydrazinyl group.

Q3: I've observed a change in the color of my this compound sample. What could be the cause?

A3: A change in color, such as the appearance of a yellow or brown tint, often indicates degradation of the compound. This is likely due to oxidation of the hydrazinyl group. To mitigate this, ensure the compound is stored under an inert atmosphere and away from light.

Q4: My experimental results are inconsistent. Could this be related to the degradation of this compound?

A4: Yes, inconsistent experimental results can be a consequence of using a degraded sample. The presence of impurities, such as the hydrolyzed or oxidized byproducts, can interfere with your reactions or assays. It is crucial to use a pure, non-degraded sample for reproducible results. We recommend performing a quality check of your compound if you suspect degradation.

Q5: How should I handle this compound to minimize exposure and ensure safety?

A5: this compound should be handled in a well-ventilated area, preferably within a chemical fume hood.[1] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust or vapors. In case of skin contact, wash the affected area immediately with plenty of water.

Troubleshooting Guide

| Issue | Potential Cause | Recommended Action |

| Change in physical appearance (e.g., color change, clumping) | Oxidation of the hydrazinyl group or hydrolysis of the nitrile group due to exposure to air and moisture. | Discard the degraded sample. For future prevention, store the compound under an inert atmosphere (argon or nitrogen) in a tightly sealed container in a desiccator. |

| Poor solubility in the intended solvent | The compound may have degraded into less soluble byproducts. | Confirm the identity and purity of the compound using an appropriate analytical technique (e.g., NMR, LC-MS). If degradation is confirmed, use a fresh, pure sample. |

| Presence of unexpected peaks in analytical data (e.g., HPLC, NMR) | Degradation of the compound into one or more byproducts. | Identify the impurities using mass spectrometry or NMR spectroscopy. The likely byproducts are the oxidized form of the hydrazinyl group or the hydrolyzed nitrile group (amide or carboxylic acid). |

| Inconsistent or unexpected biological activity | The presence of degradation products may be interfering with the biological assay. | Re-purify the compound if possible, or use a new, high-purity batch. Ensure proper storage and handling procedures are followed to prevent future degradation. |

Experimental Protocols

Protocol for Preparing a Stock Solution of this compound

This protocol outlines the steps for preparing a stock solution of this compound while minimizing the risk of degradation. This procedure should be performed in a chemical fume hood.

Materials:

-

This compound

-

Anhydrous solvent (e.g., DMSO, DMF)

-

Inert gas (argon or nitrogen)

-

Appropriate glassware (vial, volumetric flask)

-

Syringe and needle

-

Magnetic stirrer and stir bar

Procedure:

-

Preparation: Ensure the chemical fume hood is operational. Don all required PPE.

-

Weighing: Weigh the desired amount of this compound in a clean, dry vial.

-

Inerting: Purge the vial containing the compound and the flask with the solvent with an inert gas (argon or nitrogen) for several minutes.

-

Solvent Addition: Using a syringe, carefully add the desired volume of anhydrous solvent to the vial containing the compound.

-

Dissolution: Place a stir bar in the vial and place it on a magnetic stirrer. Stir until the compound is completely dissolved.

-

Storage: Once dissolved, blanket the headspace of the vial with the inert gas, seal it tightly, and store it at the recommended temperature (see storage guidelines).

Visualizations

Caption: Troubleshooting workflow for suspected degradation of this compound.

References

Technical Support Center: Purifying 6-Hydrazinylnicotinonitrile via Recrystallization

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the recrystallization of 6-Hydrazinylnicotinonitrile. It includes detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: The ideal solvent for recrystallization is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature. Based on the purification of structurally similar compounds, such as other pyridine derivatives, good starting points for solvent screening include:

-

Single Solvents: Ethanol, Methanol, and Toluene.

-

Mixed Solvent Systems: Ethanol/water, Acetone/water, or Toluene/hexane.

A related compound, 4-Methyl-3,5-dinitro-2-(2-phenylhydrazinyl)pyridine, has been successfully recrystallized first from ethanol and subsequently from a benzene/petrol mixture, suggesting that alcohols and hydrocarbon solvent mixtures are promising candidates. For cyanopyridine derivatives, water has also been used effectively for recrystallization.

A systematic solvent screening should be performed on a small scale to determine the optimal solvent or solvent system for your specific sample.

Q2: My compound "oils out" instead of forming crystals. What should I do?

A2: "Oiling out," where the compound separates as a liquid instead of a solid, is a common issue. This can occur if the boiling point of the solvent is higher than the melting point of the compound or if the solution is too concentrated. To address this:

-

Add more solvent: Re-heat the solution and add a small amount of the hot solvent to decrease the concentration.

-

Slow cooling: Allow the solution to cool more slowly. You can do this by letting the flask cool to room temperature on the benchtop before moving it to an ice bath.

-

Scratching: Use a glass rod to gently scratch the inner surface of the flask at the liquid-air interface to create nucleation sites for crystal growth.

-

Seeding: If you have a small crystal of pure this compound, add it to the cooled solution to induce crystallization.

-

Change solvent system: If the problem persists, a different solvent or solvent mixture may be required.

Q3: The yield of my recrystallized product is very low. What are the common causes and how can I improve it?

A3: Low recovery is a frequent problem in recrystallization. Potential causes and their solutions include:

-

Using too much solvent: This is the most common reason for low yield, as a significant amount of the product will remain dissolved in the mother liquor. Use the minimum amount of hot solvent necessary to completely dissolve the crude product.[1]

-

Premature crystallization: If the product crystallizes during hot filtration, it will be lost. To prevent this, use a pre-heated funnel and receiving flask, and keep the solution at or near its boiling point during the filtration.

-

Incomplete crystallization: Ensure the solution is sufficiently cooled to maximize the precipitation of the product. An ice bath is recommended after the solution has cooled to room temperature.

-

Loss during transfer: Be meticulous when transferring the product between flasks and to the filtration apparatus. Rinse the crystallization flask with a small amount of the ice-cold mother liquor and transfer this to the filter to recover any remaining crystals.

Q4: How can I remove colored impurities from my this compound sample?

A4: If your crude product is colored, activated charcoal can often be used to remove the colored impurities. After dissolving the crude product in the minimum amount of hot solvent, allow the solution to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes, and then perform a hot filtration to remove the charcoal. Be aware that using too much charcoal can lead to the loss of your desired product.

Troubleshooting Guide

This section provides a structured approach to resolving common issues during the recrystallization of this compound.

| Problem | Potential Cause | Recommended Solution |

| No crystals form upon cooling. | - Solution is not saturated (too much solvent used).- The solution is supersaturated. | - Boil off some of the solvent to increase the concentration and allow it to cool again.- Scratch the inside of the flask with a glass rod.- Add a seed crystal of the pure compound. |

| Product "oils out". | - Solution is too concentrated.- Cooling is too rapid.- Melting point of the compound is lower than the boiling point of the solvent. | - Add more hot solvent.- Allow the solution to cool more slowly.- Consider a different solvent with a lower boiling point. |

| Low yield of purified product. | - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete cooling. | - Use the minimum amount of hot solvent necessary.- Use a pre-heated funnel and receiving flask.- Cool the solution in an ice bath after it has reached room temperature. |

| Crystals are colored. | - Presence of colored impurities. | - Use activated charcoal during the recrystallization process. |

| Crystals are very small (powder-like). | - Rapid cooling. | - Allow the solution to cool slowly and undisturbed at room temperature before moving to an ice bath. |

Experimental Protocols

Solvent Screening Protocol

-

Place a small, accurately weighed amount of crude this compound (e.g., 20-30 mg) into several test tubes.

-

To each test tube, add a different potential solvent (e.g., ethanol, methanol, toluene, water) dropwise at room temperature, shaking after each addition, to assess solubility in the cold.

-

If the compound is insoluble at room temperature, gently heat the test tube in a water bath and continue adding the solvent dropwise until the solid dissolves.

-

Once dissolved, remove the test tube from the heat and allow it to cool to room temperature, followed by cooling in an ice bath.

-

Observe the quantity and quality of the crystals that form. An ideal solvent will dissolve the compound when hot but will result in the formation of a large amount of crystals upon cooling.

Recrystallization Protocol

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions and heat the mixture to the boiling point of the solvent with gentle swirling. Continue adding hot solvent until the compound is completely dissolved.

-

Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

-

Hot Filtration: Preheat a funnel and a receiving flask. Place a piece of fluted filter paper in the funnel and quickly filter the hot solution to remove any insoluble impurities (and activated charcoal if used).

-

Crystallization: Cover the receiving flask and allow the clear filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

-

Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

-

Drying: Allow the crystals to dry on the filter paper by drawing air through them. For final drying, the crystals can be placed in a desiccator.

Data Presentation

| Solvent | Solubility (Cold) | Solubility (Hot) | Suitability as a Recrystallization Solvent |

| Ethanol | Low to Moderate | High | Good potential |

| Methanol | Moderate | High | May result in lower yield |

| Toluene | Low | Moderate to High | Good potential, especially for less polar impurities |

| Water | Low | Moderate | Potential, especially for polar impurities |

| Hexane | Very Low | Low | Unlikely to be a good single solvent, but useful as an anti-solvent in a mixed system |

| Acetone | Moderate to High | High | May result in lower yield, but useful in a mixed system with water |

Visualizations

Caption: A workflow for the recrystallization of this compound.

Caption: A troubleshooting guide for common recrystallization issues.

References

Validation & Comparative

A Comparative Guide to Pyrazole Synthesis: 6-Hydrazinylnicotinonitrile vs. Phenylhydrazine

For researchers, scientists, and professionals in drug development, the synthesis of the pyrazole core is a fundamental step in the creation of a vast array of therapeutic agents. The classical Knorr pyrazole synthesis, involving the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound, remains a widely employed and versatile method.[1] This guide provides a detailed comparison of two key reagents in this synthesis: the commonly used phenylhydrazine and the more specialized 6-hydrazinylnicotinonitrile.

While extensive experimental data is available for phenylhydrazine, showcasing its performance under various conditions, there is a notable lack of publicly available, direct experimental data for the use of this compound in the synthesis of simple pyrazoles from 1,3-dicarbonyl compounds. Much of the available literature on this compound focuses on its use in the synthesis of fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines.[2]

This guide will therefore provide a comprehensive overview of pyrazole synthesis with phenylhydrazine, supported by experimental data, and offer a comparative discussion on the expected reactivity and performance of this compound based on its chemical properties.

Performance Comparison: Phenylhydrazine in Pyrazole Synthesis

Phenylhydrazine is a widely utilized reagent for introducing a phenyl group at the N1 position of the pyrazole ring.[3] Its reactions with various 1,3-dicarbonyl compounds have been extensively studied, with yields being influenced by catalysts, solvents, and reaction temperatures.

Below is a summary of quantitative data from various studies on pyrazole synthesis using phenylhydrazine.

| 1,3-Dicarbonyl Compound | Catalyst/Solvent | Temperature | Reaction Time | Yield (%) | Reference |

| Ethyl acetoacetate | Nano-ZnO | Room Temp. | Not Specified | 95% | [3] |

| Ethyl acetoacetate | Acetic acid/Ethanol | Reflux | 1 hour | Not Specified (Good) | [1] |

| 2-(trifluoromethyl)-1,3-diketone | Ethanol | Reflux | Not Specified | 63% | [3] |

| Chalcones | Copper triflate/--INVALID-LINK-- | Not Specified | Not Specified | ~82% | [4] |

| 1,3-Diketones | N,N-dimethylacetamide | Room Temp. | Not Specified | 59-98% | [4] |

| Acetylenic ketones | Ethanol | Not Specified | Not Specified | Mixture of regioisomers | [3] |

Reactivity and Regioselectivity: A Comparative Overview

The key difference in reactivity between phenylhydrazine and this compound stems from the nature of the aromatic ring attached to the hydrazine moiety.

Phenylhydrazine: The phenyl group is a simple aromatic substituent. The two nitrogen atoms of the hydrazine exhibit different nucleophilicity. The terminal -NH2 group is generally more nucleophilic and is the one that typically initiates the attack on one of the carbonyl carbons of the 1,3-dicarbonyl compound.[3] In the case of unsymmetrical 1,3-diketones, this can lead to the formation of two regioisomers. The regioselectivity is influenced by steric and electronic factors of the substituents on both the diketone and the phenylhydrazine, as well as the reaction conditions.[1]

This compound: This compound is a heteroarylhydrazine. The pyridine ring, being more electron-withdrawing than a benzene ring, is expected to decrease the overall nucleophilicity of the hydrazine group. Furthermore, the presence of the electron-withdrawing nitrile (-CN) group will further deactivate the hydrazine moiety towards electrophilic attack. This suggests that reactions with this compound might require harsher conditions (e.g., higher temperatures, longer reaction times, or stronger acid catalysis) compared to phenylhydrazine.

In terms of regioselectivity, the electronic effects of the pyridine ring and the nitrile group would likely play a significant role in directing the initial nucleophilic attack when reacting with an unsymmetrical 1,3-diketone.

Experimental Protocols

Below are detailed experimental protocols for the Knorr pyrazole synthesis. Protocol 1 describes a general method using phenylhydrazine. Protocol 2 is a proposed adaptation for this compound, based on standard procedures for less reactive hydrazines.

Safety Precaution: Hydrazine and its derivatives are toxic and potentially carcinogenic. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and safety glasses.

Protocol 1: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone from Phenylhydrazine and Ethyl Acetoacetate[1]

Materials:

-

Phenylhydrazine

-

Ethyl acetoacetate

-

Glacial acetic acid

-

Ethanol

-

Diethyl ether

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Ice bath

-

Büchner funnel and flask

Procedure:

-

In a round-bottom flask, combine ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent). Note that this addition can be exothermic.

-

Add a catalytic amount of glacial acetic acid.

-

Heat the reaction mixture under reflux for 1 hour.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the resulting syrup in an ice bath.

-

Add a small amount of diethyl ether and stir the mixture vigorously to induce crystallization of the crude product.

-

Collect the crude product by vacuum filtration and wash with a small amount of cold diethyl ether.

-

The pure pyrazolone can be obtained by recrystallization from ethanol.

Protocol 2: Proposed Synthesis of a Pyrazole Derivative from this compound and a 1,3-Diketone

Materials:

-

This compound

-

1,3-Diketone (e.g., acetylacetone)

-

Glacial acetic acid or a stronger acid catalyst (e.g., p-toluenesulfonic acid)

-

A high-boiling point solvent (e.g., ethanol, propanol, or toluene)

-

Round-bottom flask with reflux condenser and Dean-Stark trap (if using toluene)

-

Heating mantle

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve the 1,3-diketone (1.0 equivalent) in the chosen solvent.

-

Add this compound (1.0-1.2 equivalents) to the solution.

-

Add a catalytic amount of acid.

-

Heat the mixture to reflux. If using toluene, use a Dean-Stark trap to remove the water formed during the reaction.

-

Monitor the reaction by TLC until the starting materials are consumed. This may require several hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel, using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Reaction Mechanisms and Experimental Workflow

The following diagrams illustrate the general reaction mechanism for the Knorr pyrazole synthesis and a typical experimental workflow.

Conclusion

Phenylhydrazine is a well-established and efficient reagent for the synthesis of 1-phenylpyrazoles, with a wealth of supporting experimental data. In contrast, while this compound is a viable precursor for pyrazole synthesis, its expected lower reactivity may necessitate more forcing reaction conditions. The electronic properties of the pyridyl and nitrile substituents in this compound are also likely to impart distinct regioselectivity in reactions with unsymmetrical 1,3-dicarbonyl compounds. Further experimental investigation is required to fully elucidate the performance of this compound in pyrazole synthesis and to draw a definitive, data-driven comparison with phenylhydrazine. This guide provides a foundational understanding for researchers looking to explore this chemistry.

References

- 1. benchchem.com [benchchem.com]

- 2. A new and straightforward route to synthesize novel pyrazolo[3,4- b ]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3- c ]pyrazole-5-carbon ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07521K [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

Navigating the Synthesis of Pyrazolo[3,4-b]pyridines: A Comparative Guide to the Utility of 6-Hydrazinylnicotinonitrile and its Alternatives

For researchers, scientists, and professionals in drug development, the pyrazolo[3,4-b]pyridine scaffold is a cornerstone of medicinal chemistry, appearing in a multitude of clinically relevant molecules. The synthetic route to this valuable heterocyclic system is a critical consideration in any research program. While 6-hydrazinylnicotinonitrile has traditionally been employed as a key precursor, its limitations in certain chemical transformations have spurred the development of alternative, often more efficient, synthetic strategies. This guide provides an objective comparison of the synthetic route starting from this compound with a prominent alternative pathway commencing from 5-aminopyrazole derivatives, supported by experimental data and detailed protocols.

A primary challenge in the use of this compound lies in its reactive nature. The synthesis of pyrazolo[3,4-b]pyridines from 2-halonicotinonitrile precursors and hydrazine often proceeds directly to the cyclized product. This tandem reaction, while seemingly efficient, can make the isolation of the this compound intermediate a superfluous and potentially yield-reducing step. Furthermore, the synthesis of diversely substituted hydrazines can be non-trivial, thereby restricting the accessible chemical space at the N1-position of the resulting pyrazolo[3,4-b]pyridine.

In contrast, the convergent synthesis from 5-aminopyrazole derivatives offers significant flexibility. This approach allows for the facile introduction of a wide array of substituents onto both the pyrazole and the newly formed pyridine ring by judicious choice of the aminopyrazole and a suitable 1,3-dicarbonyl compound or its equivalent. However, this method is not without its own challenges, most notably the potential for the formation of regioisomers when unsymmetrical dicarbonyl compounds are employed.

Comparative Analysis of Synthetic Routes

To illustrate the practical differences between these two synthetic strategies, the following table summarizes quantitative data for the synthesis of a representative 4,6-disubstituted pyrazolo[3,4-b]pyridine, 4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine.

| Parameter | Route A: From this compound Precursor | Route B: From 5-Aminopyrazole |

| Starting Materials | 6-Chloro-4-methylnicotinonitrile, Hydrazine hydrate, Acetylacetone | 5-Amino-3-methylpyrazole, Acetylacetone |

| Reaction Steps | Two steps (Hydrazine reaction followed by cyclization) | One-pot cyclocondensation |

| Reaction Conditions | 1. Reflux in ethanol; 2. Acetic acid, reflux | Acetic acid, reflux |

| Reaction Time | Several hours for each step | 2-6 hours |

| Reported Yield | Moderate to Good (typically 60-80%) | Good to Excellent (typically 75-95%) |

| Key Limitation | Potential for in-situ cyclization, limiting control and isolation of the hydrazine intermediate. | Formation of regioisomers with unsymmetrical dicarbonyls. |

Experimental Protocols

Route A: Synthesis of 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine from a this compound Precursor

Step 1: Synthesis of 6-Hydrazinyl-4-methylnicotinonitrile

A solution of 6-chloro-4-methylnicotinonitrile (1.0 eq) in ethanol is treated with an excess of hydrazine hydrate (3.0 eq). The mixture is heated to reflux for 4 hours. After cooling, the solvent is removed under reduced pressure, and the resulting residue is purified by recrystallization to yield 6-hydrazinyl-4-methylnicotinonitrile.

Step 2: Cyclization to 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine

6-Hydrazinyl-4-methylnicotinonitrile (1.0 eq) is dissolved in glacial acetic acid. Acetylacetone (1.2 eq) is added, and the reaction mixture is heated to reflux for 6 hours. Upon cooling, the reaction mixture is poured into ice water and neutralized with a saturated sodium bicarbonate solution. The precipitated solid is collected by filtration, washed with water, and dried to afford the crude product, which is then purified by column chromatography.

Route B: One-Pot Synthesis of 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine from 5-Aminopyrazole

To a solution of 5-amino-3-methylpyrazole (1.0 eq) in glacial acetic acid, acetylacetone (1.1 eq) is added. The reaction mixture is stirred at reflux for 4 hours. After cooling to room temperature, the mixture is carefully poured onto crushed ice. The resulting precipitate is collected by filtration, washed thoroughly with water, and dried under vacuum to yield 4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine.

Visualizing the Synthetic Pathways

To further clarify the discussed synthetic strategies, the following diagrams illustrate the reaction workflows.

Caption: Synthetic workflow for Route A.

Caption: Synthetic workflow for Route B.

Conclusion

The choice of synthetic strategy for the preparation of pyrazolo[3,4-b]pyridines is a critical decision that impacts reaction efficiency, substituent diversity, and overall workflow. While the use of this compound provides a viable route, its limitations, particularly the lack of control in the initial hydrazinolysis step, can be a significant drawback. The alternative approach utilizing 5-aminopyrazole derivatives offers a more flexible and often higher-yielding pathway, especially for the synthesis of diversely substituted analogs. However, careful consideration of the potential for regioisomer formation is paramount when employing this method with unsymmetrical reagents. By understanding the advantages and limitations of each approach, researchers can make informed decisions to best suit the specific goals of their synthetic campaigns.

Unveiling the Reactive Profile: A Comparative Guide to the Cross-Reactivity of 6-Hydrazinylnicotinonitrile

For researchers, scientists, and professionals in drug development, understanding the chemical behavior of a molecule is paramount. This guide provides a comprehensive comparison of the cross-reactivity of 6-Hydrazinylnicotinonitrile with a variety of common functional groups. The information presented is synthesized from published experimental data and established principles of organic chemistry, offering a valuable resource for designing synthetic routes and predicting potential interactions in complex chemical environments.

This compound is a versatile bifunctional molecule, featuring a nucleophilic hydrazine moiety and a cyano group on a pyridine ring. Its reactivity is primarily dictated by the hydrazine group, which readily participates in condensation reactions with electrophilic partners. The nitrile group, while generally less reactive, can undergo hydrolysis under specific conditions. This guide will systematically explore the reactivity of this compound with key functional groups, presenting the information in a clear, comparative format.

Comparative Reactivity Analysis

The following table summarizes the observed and predicted reactivity of this compound with various functional groups. The reactivity is categorized based on typical reaction conditions and product outcomes.

| Functional Group | Reactivity Level | Typical Products | Reaction Conditions | Notes |

| Aldehydes | High | Hydrazones | Mild (e.g., room temperature, alcoholic solvent) | Rapid reaction, often quantitative. Aldehydes are generally more reactive than ketones. |

| Ketones | Moderate to High | Hydrazones, Pyrazoles (with 1,3-diketones) | Mild to moderate (e.g., room temperature to reflux in alcohol, often with acid or base catalyst) | Reactivity is influenced by the steric hindrance of the ketone. 1,3-Diketones readily undergo cyclocondensation to form pyrazole rings.[1] |

| Carboxylic Acids | Low | Acylhydrazines | Harsh (e.g., high temperature, use of coupling agents like DCC) | Direct reaction is slow due to the formation of a non-reactive salt. Coupling agents are typically required for efficient amide bond formation.[2][3] |

| Esters | Low to Moderate | Acylhydrazines | Moderate to Harsh (e.g., reflux in a suitable solvent) | Generally less reactive than acid chlorides. The reaction may require prolonged heating. |

| Acid Chlorides | Very High | Acylhydrazines | Mild (e.g., room temperature, often in the presence of a non-nucleophilic base) | Highly exothermic and rapid reaction. |

| Amides | Very Low | No reaction | Typically unreactive | Amides are generally stable and do not react with hydrazines under standard conditions. |

| Amines | Very Low | No reaction | Typically unreactive | Both are nucleophiles; no reaction is expected under normal conditions. |

| Isothiocyanates | High | Thiosemicarbazides | Mild (e.g., room temperature) | The hydrazine readily attacks the electrophilic carbon of the isothiocyanate. |

| Nitriles | Very Low | No self-reaction | Hydrolysis to carboxylic acid under harsh acidic or basic conditions | The nitrile group of this compound is stable under the conditions used for hydrazine reactions. Hydrolysis requires forcing conditions.[4][5] |

Experimental Protocols

General Procedure for the Reaction of this compound with 1,3-Diketones

This protocol is a representative example for the synthesis of pyrazole-substituted pyridines, a common application of this compound.

Materials:

-

This compound

-

1,3-Diketone (e.g., acetylacetone)

-

Ethanol (or other suitable solvent like acetic acid)

-

Glacial acetic acid (optional, as catalyst)

Procedure:

-

Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

-

Add the 1,3-diketone (1 equivalent) to the solution.

-

If required, add a catalytic amount of glacial acetic acid.

-

The reaction mixture is stirred at room temperature or heated to reflux, and the progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The resulting solid is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired pyrazole-substituted nicotinonitrile.

Visualizing Reaction Pathways and Workflows

To further elucidate the chemical behavior of this compound, the following diagrams, generated using Graphviz (DOT language), illustrate key reaction pathways and a typical experimental workflow.

Caption: Reaction pathways of this compound.

Caption: General experimental workflow for cross-reactivity assessment.

Conclusion